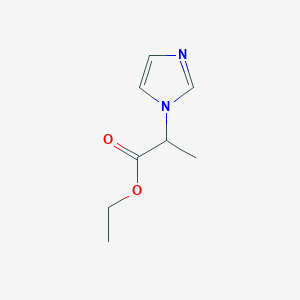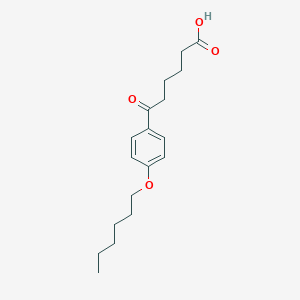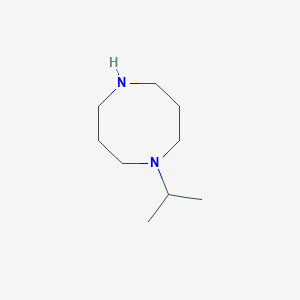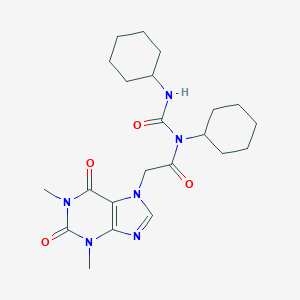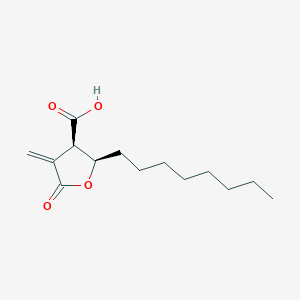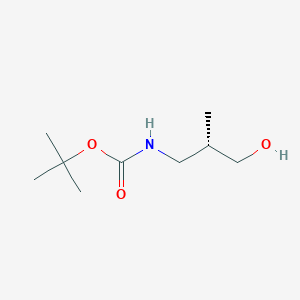
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
説明
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, also known as DCPA, is a herbicide that is widely used for weed control in various crops. It is a member of the amide herbicide family and is considered to be a selective herbicide, as it only affects certain types of weeds and not the crops themselves.
科学的研究の応用
Hydrogen-bonded Networks in Oxygen-coordinated Monoamide Complexes : Amides similar to N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide, such as N-(2,6-diisopropylphenyl)-2,2-dimethylpropanamide, have been studied for their complex formation with zinc(II). These studies reveal hydrogen-bonded chains and crystal structures useful in coordination chemistry and potentially in catalysis (Amrei & Boere, 2018).
Spectrophotometric Determination : Research on derivatives like 3-chloro-N-hydroxy-2,2-dimethylpropanamide shows that they can form stable complexes with Fe(III) in certain conditions, indicating potential applications in analytical chemistry for substance detection and measurement (Shu, 2011).
Herbicide Transformations in Soil : Related compounds, such as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, undergo transformations in soil, resulting in products with different herbicidal activities. This is significant for understanding the environmental impact and degradation pathways of herbicides (Yih, Swithenbank, & McRae, 1970).
Synthesis of Isoxazolidinone Derivatives : Studies on the synthesis of isoxazolidinone from compounds like 3-chloro-N-hydroxy-2,2-dimethylpropanamide indicate potential applications in organic synthesis and pharmaceutical research (Gui-qiu & Chun-rui, 2004).
Metal Complexes with Anti-tumor Activities : Metal complexes of derivatives like methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and tested for anti-tumor activities, showing potential as CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).
Electro-Fenton Method for Diuron Degradation : Related compounds like diuron (N'-[3,4-dichlorophenyl]-N,N-dimethylurea) have been studied for degradation using the electro-Fenton method, highlighting the importance of advanced oxidation processes in environmental cleanup (Oturan et al., 2008).
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDAKWSPMRWZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385092 | |
| Record name | N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide | |
CAS RN |
168133-85-5 | |
| Record name | N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)
![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)
